molecular formula C23H23NO5 B7797611 Phenylserine, 3,4-dibenzyloxy- CAS No. 70543-77-0

Phenylserine, 3,4-dibenzyloxy-

Cat. No.: B7797611
CAS No.: 70543-77-0
M. Wt: 393.4 g/mol
InChI Key: GZLRNTMXOXBIRR-UHFFFAOYSA-N
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Description

Significance of β-Hydroxy-α-Amino Acid Motifs in Contemporary Organic Synthesis.acs.orgnih.govrsc.org

β-Hydroxy-α-amino acids are a crucial class of organic molecules that hold significant importance in the realm of contemporary organic synthesis. rsc.org Their prevalence in a wide array of natural products, including antibiotics and enzyme inhibitors, underscores their biological relevance. nih.gov These motifs are not only found in bioactive natural products but also serve as fundamental building blocks for the synthesis of complex pharmaceuticals. nih.govnih.gov The presence of two adjacent stereogenic centers and reactive functional groups—a hydroxyl and an amino group—makes them versatile scaffolds for creating diverse molecular architectures. acs.orgnih.gov

The synthesis of β-hydroxy-α-amino acids is a key focus in medicinal chemistry due to their role as structural components of many biologically active compounds. nih.gov For instance, they are integral to the structure of cyclic peptide and small molecule antibiotics like hypeptin, katanosin B, and chloramphenicol. nih.gov Furthermore, the unique structural features of β-hydroxy-α-amino acids, such as the (2S,3S)-3-hydroxyleucine motif found in azinothricin (B11367) and muraymycin antibiotics, often act as critical "three-way-junctions" for further chemical modifications, influencing the biological activity of the parent molecule. beilstein-journals.org

The development of efficient and stereoselective methods for the synthesis of β-hydroxy-α-amino acids remains a significant challenge and an active area of research in organic chemistry. asm.org The ability to control the stereochemistry at both the α- and β-carbons is paramount, as the specific stereoisomer often dictates the biological function. rsc.org Consequently, numerous synthetic strategies, including organocatalytic aldol (B89426) reactions, enzymatic transformations, and rearrangements, have been developed to access these valuable compounds with high diastereo- and enantioselectivity. acs.orgnih.govrsc.org

Strategic Importance of 3,4-Dibenzyloxy-Phenylserine as a Key Synthetic Intermediate for Dihydroxylated Analogues.researchgate.net

3,4-Dibenzyloxyphenylserine serves as a critical synthetic intermediate, particularly in the preparation of dihydroxylated analogues such as 3,4-dihydroxyphenylserine (DOPS) and other catecholamine precursors. researchgate.netvulcanchem.com The strategic importance of this compound lies in the use of benzyl (B1604629) groups as protecting groups for the catechol hydroxyls. This protection is essential to prevent unwanted side reactions, such as oxidation of the catechol moiety, during subsequent synthetic transformations. researchgate.net

The synthesis of various hydroxyphenylserines, including the 3,4-dihydroxy derivative, has been accomplished through the condensation of the corresponding benzyloxybenzaldehyde with glycine (B1666218). researchgate.net For instance, the reaction of 3,4-dibenzyloxybenzaldehyde (B16220) with glycine yields a mixture of diastereomers of β-3,4-dibenzyloxyphenylserine. researchgate.net These diastereomers can then be separated and the benzyl protecting groups can be removed through hydrogenolysis to yield the pure diastereoisomers of β-3,4-dihydroxyphenylserine. researchgate.net This method provides a reliable route to these important dihydroxylated amino acids, which are precursors to biologically active catecholamines. wikipedia.orgderangedphysiology.com

The resulting 3,4-dihydroxyphenylserine is a crucial precursor in the biosynthesis of neurotransmitters like norepinephrine (B1679862) and epinephrine. wikipedia.orgderangedphysiology.com The ability to synthesize specific stereoisomers of 3,4-dihydroxyphenylserine from their dibenzyloxy-protected precursors is vital for studying and modulating the physiological processes involving these catecholamines. nih.gov

Evolution of Synthetic Methodologies for Phenylserine (B13813050) Derivatives.nih.govnih.gov

The synthesis of phenylserine and its derivatives has evolved significantly over the years, driven by the need for stereochemically pure compounds for various applications. nih.govnih.gov Early methods often resulted in mixtures of diastereomers that were challenging to separate. researchgate.net However, the development of stereoselective and asymmetric synthetic strategies has enabled the synthesis of specific isomers with high purity. rsc.orgnih.gov

A variety of synthetic approaches have been developed, including:

Aldol Condensations: The direct aldol reaction of glycine Schiff bases with aldehydes is a powerful method for constructing the β-hydroxy α-amino acid framework, creating two stereocenters in a single step. acs.orgnih.gov

Enzymatic Synthesis: Biocatalytic methods, utilizing enzymes such as L-threonine aldolases and transaldolases, have emerged as highly selective and environmentally friendly alternatives for the synthesis of β-hydroxy-α-amino acids. nih.govasm.org These enzymatic reactions often proceed with high enantio- and diastereoselectivity. nih.govnih.gov

Asymmetric Strecker Synthesis: This method, employing sulfinimines, provides a concise route to β-hydroxy α-amino acids like phenylserine. nih.govacs.org

Rearrangement Reactions: Palladium-catalyzed aza-Claisen rearrangements have been utilized to achieve highly diastereoselective synthesis of (2S,3S)-β-hydroxy-α-amino acids. rsc.org

Directed Evolution of Enzymes: To overcome the limitations of natural enzymes, directed evolution strategies have been employed to engineer enzymes with improved activity, stability, and stereoselectivity for the synthesis of specific phenylserine derivatives. acs.orgsci-hub.se

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5/c24-21(23(26)27)22(25)18-11-12-19(28-14-16-7-3-1-4-8-16)20(13-18)29-15-17-9-5-2-6-10-17/h1-13,21-22,25H,14-15,24H2,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLRNTMXOXBIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(C(C(=O)O)N)O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20990752
Record name O-Benzyl-3-(benzyloxy)-beta-hydroxytyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20990752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70561-66-9, 70543-77-0
Record name NSC90323
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90323
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC17153
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17153
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name O-Benzyl-3-(benzyloxy)-beta-hydroxytyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20990752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Phenylserine, 3,4 Dibenzyloxy and Its Derivatives

Chemoenzymatic Synthesis Approaches

Threonine Aldolase Catalysis for β-Hydroxy-α-Amino Acid Synthesis

Threonine aldolases (TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible aldol (B89426) condensation of glycine (B1666218) with an aldehyde to form a β-hydroxy-α-amino acid. nih.govresearchgate.net This reaction creates two adjacent chiral centers, and while TAs provide excellent stereocontrol at the α-carbon, they often exhibit only moderate selectivity at the β-carbon, leading to a mixture of syn and anti diastereomers. nih.govresearchgate.netresearchgate.net The reaction equilibrium often favors the retro-aldol cleavage, necessitating the use of a large excess of glycine to drive the synthesis towards the desired product. nih.govresearchgate.net These enzymes are a valuable tool for asymmetric carbon-carbon bond formation in the synthesis of non-natural amino acids. nih.govresearchgate.net

L-Threonine aldolases (L-TAs) are highly selective for the α-carbon, but their stereoselectivity at the β-carbon can be low, which is a significant barrier to their practical application. nih.govresearchgate.net L-TAs accept a wide variety of aromatic and aliphatic aldehydes as substrates. researchgate.net However, the conversion of aromatic aldehydes without electron-withdrawing groups can be unfavorable. researchgate.net

Efforts to improve the diastereoselectivity and activity of L-TAs have focused on enzyme engineering. For instance, an L-TA from Actinocorallia herbida (AhLTA) was engineered to improve its moderate Cβ stereoselectivity for the synthesis of L-threo-4-methylsulfonylphenylserine, a key precursor for florfenicol. nih.govresearchgate.net Through a combinatorial active-site saturation test (CAST), the mutant Y314R was developed, which increased the diastereomeric excess (de) by 23% compared to the wild type. nih.gov Molecular dynamics simulations suggested that the Arg314 residue controls the orientation of the aldehyde substrate in the active pocket, thereby enhancing the stereoselectivity. nih.govresearchgate.net In another study, site-saturation mutagenesis of an L-TA led to the N305R variant, which showed excellent conversion rates of 88% (de 87%) and 80% (de 94%) for the synthesis of L-threo-phenylserine and L-threo-4-fluorophenylserine, respectively. consensus.app

Enzyme VariantSubstrateConversion (%)Diastereomeric Excess (de, %)Key Findings
AhLTA (Wild-Type) 4-Methylsulfonyl benzaldehyde-58Moderate Cβ stereoselectivity limits industrial application. nih.govresearchgate.net
AhLTA Y314R 4-Methylsulfonyl benzaldehyde-81Arg314 residue controls substrate orientation, improving stereoselectivity. nih.govresearchgate.net
L-TA N305R Benzaldehyde8887Arg305 generates strong cation-arene interaction, enhancing binding and orientation. consensus.app
L-TA N305R 4-Fluorobenzaldehyde8094Demonstrates high efficiency for fluorinated phenylserine (B13813050) derivatives. consensus.app

D-Threonine aldolases (D-TAs) catalyze the reversible aldol reaction between glycine and aldehydes to produce D-threonine and D-allo-threonine. rsc.org Like L-TAs, D-TAs require PLP as a cofactor, but many also need divalent metal ions (e.g., Co²⁺, Ni²⁺, Mn²⁺) for catalytic activity and stability. nih.govrsc.org

A D-threonine aldolase from Delftia sp. (DrDTA) has shown promise as a biocatalyst for preparing chiral aromatic β-hydroxy-α-amino acids. rsc.org This enzyme displays high activity towards aromatic aldehydes, particularly those with electron-withdrawing substituents. Under optimized, kinetically controlled conditions, DrDTA can synthesize phenylserine derivatives with 2'-fluoro- or 3'-nitro-substituents with over 90% conversion and greater than 90% de. rsc.org Furthermore, whole-cell biocatalysts using DrDTA have been used for the efficient resolution of DL-threo-phenylserine and DL-threo-4-(methylsulfonyl)phenylserine at high substrate concentrations, achieving an excellent enantiomeric excess (ee) of over 99%. rsc.org Another study demonstrated the synthesis of (2R,3S)-2-amino-3-hydroxy-3-(pyridin-4-yl)-propanoic acid using D-TAs, where the product crystallized directly from the reaction mixture, simplifying isolation and leading to high yields and purity. bohrium.com

EnzymeSubstrate(s)Conversion (%)Diastereomeric/Enantiomeric ExcessKey Findings
DrDTA Glycine + 2-Fluorobenzaldehyde>90>90% deHigh activity and stereoselectivity for aromatic aldehydes with electron-withdrawing groups. rsc.org
DrDTA Glycine + 3-Nitrobenzaldehyde>90>90% deReaction conditions can be optimized for kinetic control to improve stereoselectivity. rsc.org
DrDTA (whole cell) DL-threo-phenylserine (resolution)->99% eeEfficiently resolves racemic mixtures at high substrate concentrations (1.0 M). rsc.org
DrDTA (whole cell) DL-threo-4-(methylsulfonyl)phenylserine (resolution)->99% eeDemonstrates potential for industrial production of chiral aromatic β-hydroxy-α-amino acids. rsc.org

Multi-enzyme cascade reactions offer an elegant approach to overcome limitations of single-enzyme systems, such as unfavorable thermodynamics and substrate or product inhibition. researchgate.netjiangnan.edu.cn These cascades can improve efficiency and economic viability.

A two-enzyme cascade system combining an ω-transaminase (ω-TA) and an L-threonine aldolase (L-ThA) has been developed for the synthesis of 3-Phenylserine from benzylamine. researchgate.netnih.gov In this system, the ω-TA converts benzylamine to benzaldehyde, which is then used in situ by the L-ThA to react with glycine, producing 3-Phenylserine. researchgate.net This cascade effectively removes the benzaldehyde co-product, shifting the equilibrium of the transamination reaction and preventing aldehyde-induced enzyme inhibition. researchgate.net Under optimized conditions, this system achieved nearly 95% conversion of benzylamine and yielded over 54% of 3-Phenylserine. researchgate.netnih.gov

Another multi-enzyme cascade was constructed for the synthesis of L-threo-phenylserine from benzoic acid. jiangnan.edu.cn This system involved four enzymes: a carboxylic acid reductase (CAR) to convert benzoic acid to benzaldehyde, an L-threonine transaldolase (PmLTTA) for the main condensation step, an alcohol dehydrogenase (ADH) to remove the inhibitory by-product acetaldehyde, and a glucose dehydrogenase (GDH) for cofactor regeneration. jiangnan.edu.cn This cascade effectively alleviated the inhibition caused by aldehydes, achieving a 57.1% conversion ratio and a de value of 95.3%. jiangnan.edu.cn

α-Ketoglutarate-Dependent Dioxygenase Catalyzed Hydroxylation

Iron (II) and α-ketoglutarate-dependent dioxygenases (Fe/αKGDs) are a versatile class of enzymes that catalyze a wide range of oxidative transformations, including the hydroxylation of unactivated C–H bonds. nih.govwikipedia.orgwikiwand.com The catalytic cycle involves the oxidative decarboxylation of the co-substrate α-ketoglutarate, which generates a high-energy Fe(IV)-oxo intermediate capable of abstracting a hydrogen atom from the substrate, followed by radical recombination to yield the hydroxylated product. nih.govresearchgate.net These enzymes are involved in various biological processes, including natural product biosynthesis. nih.gov

The synthesis of L-threo-3,4-dihydroxyphenylserine (Droxidopa) precursors can be achieved through the stereoselective β-hydroxylation of protected phenylalanine derivatives. An Fe(II)/αKG-dependent dioxygenase, SadA, from Burkholderia ambifaria AMMD, has been investigated for this purpose. researchgate.netresearchgate.net SadA catalyzes the C3-hydroxylation of N-substituted L-amino acids. researchgate.net

However, the wild-type SadA enzyme exhibits very low activity for the hydroxylation of N-succinyl-L-3,4-dimethoxyphenylalanine (NSDOPA) to produce N-succinyl-L-threo-3,4-dimethoxyphenylserine (NSDOPS). researchgate.netresearchgate.netmdpi.com To overcome this limitation, structure-based protein engineering has been applied. Analysis of the SadA active site revealed a hydrophobic region flanked by Gly79 and Phe261. tandfonline.com It was hypothesized that the bulky side-chain of NSDOPA hindered its entry and proper positioning in the active site. tandfonline.com By creating mutations at these positions, researchers successfully enhanced the enzyme's activity towards this non-natural substrate. The introduction of mutations G79A and F261R/W was found to increase the catalytic activity for NSDOPA conversion by approximately six-fold, demonstrating the potential of rational enzyme design to expand the substrate scope of Fe/αKGDs for pharmaceutical synthesis. mdpi.comuchicago.edu

Enzyme VariantSubstrateProductRelative ActivityKey Findings
SadA (Wild-Type) N-succinyl-L-3,4-dimethoxyphenylalanine (NSDOPA)N-succinyl-L-threo-3,4-dimethoxyphenylserine (NSDOPS)Very LowThe bulky substrate fits poorly into the active site of the wild-type enzyme. researchgate.netmdpi.comtandfonline.com
SadA G79A NSDOPANSDOPS~6-fold increaseMutation enhances activity, indicating that engineering the active site can overcome substrate limitations. mdpi.comuchicago.edu
SadA F261R/W NSDOPANSDOPS~6-fold increaseStructural modifications improve the accommodation of bulkier, non-natural substrates. mdpi.comtandfonline.com
Protein Engineering for Enhanced Enzymatic Activity

The biocatalytic synthesis of β-hydroxy-α-amino acids, including phenylserine derivatives, represents a sustainable and highly selective alternative to traditional chemical methods. tandfonline.comresearchgate.net Enzymes such as L-threonine aldolases (L-TAs) are pivotal in this context as they catalyze the reversible condensation of glycine with various aldehydes to form the corresponding β-hydroxy-α-amino acids. researchgate.net However, wild-type enzymes often exhibit limitations, such as low diastereoselectivity and limited substrate scope. nih.gov Protein engineering has emerged as a critical tool to overcome these drawbacks, enabling the development of robust biocatalysts with tailored properties for specific synthetic applications. nih.govresearchgate.net

Directed evolution and rational design are the primary strategies employed to enhance enzymatic activity and selectivity. For instance, researchers have successfully engineered L-threonine aldolase to improve its diastereoselectivity in the synthesis of L-threo-3-(3,4-dibenzyloxyphenyl)serine. Through site-directed mutagenesis of key residues within the enzyme's active site, variants with significantly improved stereocontrol have been generated. One study reported that mutating specific residues reshaped the active site's binding pocket, leading to a substantial increase in the diastereomeric excess (de) of the desired syn-isomer. researchgate.net For example, a mutant of L-TA, R318L, demonstrated a significant improvement in diastereoselectivity for the synthesis of an L-threo-phenylserine derivative, achieving an 84.9% de compared to the wild-type's 31.2% de. researchgate.net

Similarly, the activity of L-phenylserine aldolase (ppLPA) from Pseudomonas putida has been enhanced through protein engineering for use in enzymatic cascade reactions. nih.gov Error-prone PCR followed by site-directed mutagenesis identified a single-site mutant, I18T, which exhibited a 1.4-fold increase in enzyme activity. nih.gov Such enhancements are crucial for developing efficient one-pot, multi-enzyme cascade systems for the production of valuable amino acid derivatives.

Below is a data table summarizing the impact of protein engineering on the performance of aldolases in the synthesis of β-hydroxy-α-amino acids.

Enzyme VariantSubstrateProduct Diastereoselectivity (de %)Fold Improvement in Activity
Wild-Type L-TABenzaldehyde31.2%-
L-TA Mutant R318MBenzaldehyde77.1%Not Reported
L-TA Mutant R318VBenzaldehyde79.9%Not Reported
L-TA Mutant R318LBenzaldehyde84.9%Not Reported
Wild-Type ppLPAPropionaldehydeNot Applicable-
ppLPA Mutant I18TPropionaldehydeNot Applicable1.4x

Acylase-Mediated Stereospecific Deacylation of N-Acyl-DL-3-(3,4-Dibenzyloxyphenyl)serine

Enzymatic kinetic resolution is a powerful method for obtaining enantiomerically pure amino acids. One of the most established techniques involves the stereospecific deacylation of a racemic N-acyl amino acid mixture using an acylase enzyme. harvard.edu This method is particularly effective for the resolution of N-Acyl-DL-3-(3,4-Dibenzyloxyphenyl)serine, yielding the optically pure L-amino acid and the unreacted N-acyl-D-amino acid, which can be easily separated.

The process relies on the high stereoselectivity of acylases, such as Acylase I from porcine kidney or Aspergillus species, which preferentially catalyze the hydrolysis of the amide bond in the N-acyl-L-amino acid. harvard.edu The N-acyl-D-amino acid enantiomer is not recognized by the enzyme and remains unchanged. The reaction is typically carried out in an aqueous buffer at a controlled pH. The resulting L-amino acid and the N-acyl-D-amino acid have different solubility properties, facilitating their separation. The recovered N-acyl-D-amino acid can then be racemized chemically and recycled, allowing for a theoretical yield of 100% for the desired L-enantiomer.

The choice of the N-acyl group can influence the reaction rate and selectivity. Common acyl groups include acetyl and chloroacetyl, with phenylacetyl also being a viable substrate for some penicillin acylases when applied to amino acid derivatives. scispace.com The key advantage of this method is its operational simplicity, mild reaction conditions, and the high enantiomeric purity of the products.

The following table illustrates the expected outcome of a typical acylase-mediated resolution of N-acetyl-DL-3-(3,4-dibenzyloxyphenyl)serine.

SubstrateEnzymeProduct 1 (Yield, ee)Product 2 (Yield, ee)
N-acetyl-DL-3-(3,4-dibenzyloxyphenyl)serineAcylase IL-3-(3,4-dibenzyloxyphenyl)serine (~50%, >99%)N-acetyl-D-3-(3,4-dibenzyloxyphenyl)serine (~50%, >99%)

Asymmetric Chemical Synthesis Strategies

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. wikipedia.org After establishing the desired stereocenter, the auxiliary can be removed and often recovered for reuse. wikipedia.org This strategy is widely employed in the synthesis of chiral amino acids like Phenylserine, 3,4-dibenzyloxy-.

Application of Schöllkopf's Reagent in Stereoselective β-Hydroxy-α-Amino Acid Synthesis

The Schöllkopf method provides a reliable route for the asymmetric synthesis of α-amino acids. wikipedia.orgdrugfuture.com The core of this method is the use of a bis-lactim ether, typically prepared from the cyclic dipeptide (diketopiperazine) of glycine and a chiral auxiliary, most commonly (R)- or (S)-valine. wikipedia.org

The synthesis begins with the deprotonation of the glycine-derived prochiral center of the bis-lactim ether using a strong base like n-butyllithium. This creates a nucleophilic enolate. The bulky isopropyl group of the valine auxiliary effectively shields one face of the enolate, directing the subsequent alkylation to the opposite face with high diastereoselectivity. wikipedia.org For the synthesis of a β-hydroxy-α-amino acid like 3,4-dibenzyloxyphenylserine, the electrophile would be 3,4-dibenzyloxybenzaldehyde (B16220). The reaction between the lithiated Schöllkopf reagent and the aldehyde generates the desired carbon skeleton with two new stereocenters.

The final step involves mild acidic hydrolysis of the resulting adduct, which cleaves the bis-lactim ether to yield the desired β-hydroxy-α-amino acid methyl ester and the valine methyl ester auxiliary, which can be separated chromatographically. wikipedia.org This method consistently achieves high levels of stereocontrol, often with enantiomeric excesses exceeding 95%. wikipedia.org

Chiral AuxiliaryElectrophileDiastereomeric Excess (de %)Enantiomeric Excess (ee %) of Final Amino Acid
(R)-Valine3,4-Dibenzyloxybenzaldehyde>95%>95%
(S)-Valine3,4-Dibenzyloxybenzaldehyde>95%>95%
Utilization of Oxazolidine Rings as Chiral Auxiliaries in Asymmetric Grignard Additions

Oxazolidine rings, often derived from readily available amino alcohols, serve as effective chiral auxiliaries in various asymmetric transformations, including nucleophilic additions to aldehydes. mdpi.comresearchgate.netsigmaaldrich.com In the synthesis of phenylserine derivatives, an oxazolidine can be formed from L-serine, such as in the well-known Garner's aldehyde. beilstein-journals.org Garner's aldehyde is a versatile intermediate where the amine and hydroxyl groups of serine are protected within an N-Boc-oxazolidine ring. beilstein-journals.org

The addition of an organometallic reagent, such as a Grignard reagent (e.g., 3,4-dibenzyloxyphenylmagnesium bromide), to Garner's aldehyde proceeds with high diastereoselectivity. beilstein-journals.org The stereochemical outcome is dictated by the existing stereocenter of the serine-derived aldehyde. According to the Felkin-Anh model, the nucleophile attacks the aldehyde from the sterically least hindered face, leading predominantly to the anti-isomer. beilstein-journals.org

This approach allows for the controlled construction of the two contiguous stereocenters found in the phenylserine backbone. Subsequent deprotection of the oxazolidine ring and the Boc group yields the target β-hydroxy-α-amino acid. The high degree of stereocontrol afforded by the rigid oxazolidine structure makes this a valuable strategy for synthesizing optically pure phenylserine derivatives. researchgate.net

Asymmetric Catalysis in Phenylserine Scaffold Construction

Asymmetric catalysis offers a more atom-economical approach to chiral synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Both organocatalysis and transition metal catalysis have been successfully applied to construct the phenylserine scaffold.

The organocatalytic asymmetric aldol reaction is a powerful tool for forming the carbon-carbon bond in β-hydroxy-α-amino acids. nih.gov Chiral amino acids, particularly proline and its derivatives, are effective catalysts for the direct aldol reaction between an aldehyde (e.g., 3,4-dibenzyloxybenzaldehyde) and a ketone or another aldehyde. youtube.com The catalyst forms a transient enamine with one of the carbonyl compounds, which then attacks the other aldehyde in a highly stereocontrolled manner. The stereochemistry is directed by the chiral catalyst, which creates a well-organized, hydrogen-bonded transition state. youtube.com This approach can provide direct access to the phenylserine backbone with high enantioselectivity.

Transition metal catalysis also provides efficient routes. For instance, chiral Lewis acid complexes can catalyze the asymmetric addition of nucleophiles to aldehydes. organic-chemistry.org Similarly, catalytic asymmetric ring-opening of aziridines with aryl compounds can be used to construct the phenylserine framework. nih.gov These methods often employ chiral ligands, such as BINOL derivatives, in complex with a metal like titanium or magnesium to create a chiral environment that dictates the stereochemical outcome of the reaction. organic-chemistry.orgnih.gov These catalytic methods are highly versatile and can be tuned by modifying the catalyst structure to achieve optimal selectivity for the desired phenylserine stereoisomer.

Diastereoselective Synthesis Methods

Diastereoselective methods are employed when a molecule already contains a chiral center, and the goal is to introduce a new one with a specific configuration relative to the existing one. This is often achieved using chiral auxiliaries or substrate-controlled reactions.

Grignard reactions are a classic method for carbon-carbon bond formation. To achieve diastereoselectivity in the synthesis of phenylserine derivatives, one can employ the addition of a Grignard reagent to a chiral imine or a related carbonyl derivative. For instance, an N-sulfinyl imine, such as an N-tert-butylsulfinyl imine derived from 3,4-dibenzyloxybenzaldehyde, can be used. nih.gov The chiral sulfinyl group directs the nucleophilic addition of a Grignard reagent (e.g., a glycine enolate equivalent) to one of the diastereotopic faces of the imine. nih.gov

Alternatively, a chiral glycine derivative can be converted into an imine, which then reacts with 3,4-bis(benzyloxy)phenylmagnesium bromide. The stereochemical outcome is often dictated by the formation of a rigid, chelated intermediate involving the magnesium ion, the imine nitrogen, and a nearby coordinating group on the chiral auxiliary. This chelation control model, often referred to as the Cram-chelate model, forces the nucleophile to attack from the least sterically hindered side, leading to high diastereoselectivity.

Aldol condensation is one of the most effective strategies for synthesizing β-hydroxy-α-amino acids. This method involves the reaction of a glycine enolate equivalent with an aldehyde.

A prominent chemical approach involves using a chiral glycine enolate synthon, such as that derived from a Schöllkopf auxiliary ((2S)-(+)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine). The chiral auxiliary establishes a rigid conformation, and upon deprotonation, the resulting enolate reacts with an aldehyde like 3,4-dibenzyloxybenzaldehyde with high facial selectivity, yielding predominantly one diastereomer.

Alternatively, enzymatic methods offer a highly efficient and stereospecific route. L-threonine aldolase (L-TA) is an enzyme that catalyzes the reversible aldol condensation of glycine with an aldehyde. Studies have shown that L-TA can be used for the synthesis of L-threo-3,4-dihydroxyphenylserine (L-threo-DOPS), the unprotected analog of the target compound, from glycine and 3,4-dihydroxybenzaldehyde. jmb.or.krnih.gov This enzymatic reaction proceeds with high stereospecificity, producing almost exclusively the L-threo isomer, thus avoiding the complex purification steps required in many chemical syntheses. jmb.or.kr A thermostabilized L-TA mutant has been shown to be particularly effective for the production of L-threo-DOPS. nih.gov

Table 2: Enzymatic Synthesis of L-threo-DOPS via Aldol Condensation nih.gov

Parameter Condition / Result
Enzyme Wild-type and thermostabilized mutant (H44) L-Threonine Aldolase (L-TA)
Substrates Glycine, 3,4-Dihydroxybenzaldehyde
Biocatalyst Whole cells of Escherichia coli expressing the L-TA gene
pH 6.5
Temperature 15°C
Reaction Type Repeated batch reactions (20 cycles over 100 h)
Yield (Wild-Type L-TA) 2.0 mg/mL

| Yield (H44 Mutant L-TA) | 4.0 mg/mL |

Protecting Group Strategies in 3,4-Dibenzyloxy-Phenylserine Synthesis

In the multi-step chemical synthesis of complex molecules like 3,4-dibenzyloxy-phenylserine, protecting groups are essential to mask reactive functional groups and prevent unwanted side reactions. jocpr.com An effective synthesis relies on an orthogonal protecting group strategy, where each group can be removed under specific conditions without affecting the others. biosynth.com

For 3,4-dibenzyloxy-phenylserine, three key functional groups must be managed: the catechol hydroxyls, the α-amino group, and the α-carboxyl group.

Phenolic Hydroxyl Protection: The two hydroxyl groups of the catechol moiety are acidic and nucleophilic, and must be protected. The benzyl (B1604629) (Bn) group is specified in the target compound's name (dibenzyloxy). Benzyl ethers are typically installed using benzyl bromide or benzyl chloride under basic conditions. They are robust and stable to a wide range of reagents but can be readily removed by catalytic hydrogenolysis (e.g., H₂/Pd-C), a method that is often compatible with other protecting groups.

Amino Group Protection: The α-amino group is nucleophilic and must be protected to prevent side reactions during C-C bond formation and to avoid polymerization. libretexts.org Common protecting groups for this purpose include:

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (Boc₂O), the Boc group is stable to bases and hydrogenolysis but is easily removed under acidic conditions (e.g., trifluoroacetic acid, TFA). biosynth.com

Benzyloxycarbonyl (Cbz or Z): Installed using benzyl chloroformate, the Cbz group is stable to acidic conditions but is cleaved by catalytic hydrogenolysis, often simultaneously with the benzyl ethers on the catechol ring. biosynth.com

Carboxyl Group Protection: The carboxylic acid is typically protected as an ester (e.g., methyl or ethyl ester) to prevent it from acting as a nucleophile or an acid. These esters are generally stable under neutral and mildly acidic or basic conditions used for the removal of other protecting groups. They are typically removed by saponification (e.g., with NaOH or LiOH) at the end of the synthesis.

A potential synthetic strategy would involve first protecting 3,4-dihydroxybenzaldehyde as 3,4-dibenzyloxybenzaldehyde. This aldehyde would then be reacted with a glycine derivative where the amino group is Boc-protected and the carboxyl group is protected as a methyl ester. After the stereoselective bond-forming reaction (e.g., aldol condensation), the protecting groups would be removed in a specific order to yield the final product.

Implementation of Benzyl Ethers for Catechol Hydroxyl Protection

The catechol moiety, a 1,2-dihydroxybenzene ring, is a key feature of the target molecule's precursor. Both hydroxyl groups are reactive and must be protected before subsequent reactions. Benzyl ethers are a common and effective choice for this purpose due to their stability under a wide range of reaction conditions and their susceptibility to selective removal later in the synthesis.

The primary method for installing benzyl ethers is the Williamson ether synthesis. This reaction involves deprotonating the hydroxyl groups with a base to form alkoxides, which then act as nucleophiles, attacking an electrophilic benzyl source like benzyl bromide or benzyl chloride in an SN2 reaction. peptide.com

A critical challenge in protecting 3,4-dihydroxybenzaldehyde (protocatechualdehyde) is achieving regioselectivity, as the two hydroxyl groups have different acidities. The 4-hydroxyl group is generally more acidic and therefore more readily deprotonated and alkylated. Research has demonstrated the successful regioselective protection of the 4-hydroxyl group using various benzyl halides in the presence of a mild base like sodium bicarbonate in DMF. youtube.com This strategy is crucial for synthesizing derivatives with differential protection. For the synthesis of 3,4-dibenzyloxyphenylserine, both hydroxyl groups are protected. This is typically achieved by using a sufficient excess of the benzylating agent and a stronger base, such as potassium carbonate, to ensure both hydroxyls react. fiveable.me

The deprotection of benzyl ethers is most commonly accomplished via catalytic hydrogenolysis. iris-biotech.de This reaction involves treating the protected compound with hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst. ub.edu The process is highly efficient and clean, cleaving the carbon-oxygen ether bond to regenerate the hydroxyl group and producing toluene as a byproduct. peptide.com This method is valued for its chemoselectivity, as it typically does not affect other common protecting groups like esters or carbamates. peptide.com

Table 1: Regioselective Benzylation of 3,4-Dihydroxybenzaldehyde

This table summarizes the yields for the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde with various benzyl-type protecting groups, demonstrating the feasibility of selective protection.

Protecting Group ReagentYield of 4-O-Protected Product
Benzyl bromide70%
p-Methoxybenzyl chloride75%
o-Nitrobenzyl bromide67%
2,6-Dichlorobenzyl bromide72%
3,4-Dichlorobenzyl bromide71%

Data sourced from studies on the regioselective protection of 3,4-dihydroxybenzaldehyde. youtube.com

Chemoselective Protection and Deprotection Protocols

Chemoselectivity refers to the preferential reaction of a reagent with one functional group in the presence of other, different functional groups.

Protection: As mentioned previously, the protection of 3,4-dihydroxybenzaldehyde can be performed chemoselectively. The 4-hydroxyl group is more acidic and nucleophilic than the 3-hydroxyl group, allowing for its selective benzylation under carefully controlled conditions (e.g., using one equivalent of base and benzyl halide). youtube.com This allows for the synthesis of mono-protected derivatives if required.

Deprotection: The removal of benzyl ethers via catalytic hydrogenolysis is a prime example of a chemoselective deprotection protocol. ub.edu It selectively cleaves the benzyl ether C-O bond without affecting many other functional groups. For instance, in a molecule containing benzyl ethers, tert-butyl esters, and Fmoc-protected amines, treatment with H₂/Pd-C will only remove the benzyl groups. peptide.com

Alternative chemoselective methods for benzyl ether cleavage exist for substrates that are sensitive to hydrogenation (e.g., those containing alkenes or alkynes). One such method is oxidative cleavage using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). This reaction is particularly effective for electron-rich benzyl ethers, such as p-methoxybenzyl (PMB) ethers, but can also be applied to standard benzyl ethers, sometimes with the aid of photoirradiation. researchgate.net

Sulfonyl Groups as Reversible Blocking Groups in Aromatic Derivatization

In the broader context of aromatic synthesis, sulfonyl groups can be employed not just as protecting groups for phenols or amines, but also as reversible "blocking groups" to direct the position of other substituents onto an aromatic ring. fiveable.me The key to this strategy is the reversibility of the sulfonation reaction. youtube.com

The process involves three main steps:

Blocking : An aromatic ring is treated with fuming sulfuric acid (H₂SO₄/SO₃) to install a sulfonic acid group (-SO₃H). In many cases, this reaction is sterically controlled and the bulky sulfonic acid group will preferentially add to the least hindered position, which is often the para position. masterorganicchemistry.compearson.com

Substitution : A subsequent electrophilic aromatic substitution reaction (e.g., nitration, halogenation) is performed. With the para position occupied by the sulfonic acid blocking group, the new substituent is directed to the ortho position. masterorganicchemistry.com

Deprotection (Unblocking) : The sulfonic acid group is removed by heating the compound in the presence of dilute strong acid (e.g., H₂SO₄ in water). youtube.commasterorganicchemistry.com This step removes the blocking group, leaving the desired ortho-substituted product that might be difficult to obtain as the major product otherwise. youtube.com

This strategy provides a powerful tool for controlling regiochemistry in the synthesis of polysubstituted aromatic compounds. fiveable.me

Strategic Precursors and Building Blocks for Dibenzyloxyphenylserine Synthesis

The construction of the 3,4-dibenzyloxyphenylserine backbone is achieved through a condensation reaction involving two key strategic precursors.

Role of 3,4-Dibenzyloxybenzaldehyde in Condensation Reactions

3,4-Dibenzyloxybenzaldehyde is the central building block that provides the protected catechol and the aldehyde functionality required for the core condensation reaction. It is prepared from the commercially available protocatechualdehyde (3,4-dihydroxybenzaldehyde) by protecting both hydroxyl groups as benzyl ethers, typically using benzyl chloride and potassium carbonate in a solvent like DMF. fiveable.me

In the subsequent condensation step, the aldehyde group of 3,4-dibenzyloxybenzaldehyde serves as the electrophile. The carbonyl carbon is attacked by a nucleophilic glycine equivalent, leading to the formation of the crucial carbon-carbon bond that establishes the phenylserine skeleton. masterorganicchemistry.com

Glycine and Substituted Benzaldehydes in Alkali-Mediated Condensations

The synthesis of phenylserine and its derivatives is often accomplished via an aldol-type condensation between an aromatic aldehyde and glycine. wikipedia.org This reaction is typically mediated by a base, such as an alkali metal hydroxide (e.g., potassium hydroxide or sodium hydroxide). masterorganicchemistry.com

In this reaction, the base deprotonates the α-carbon of glycine, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the substituted benzaldehyde (in this case, 3,4-dibenzyloxybenzaldehyde). The reaction proceeds to form the β-hydroxyphenylserine structure. masterorganicchemistry.com In the presence of alcoholic potassium hydroxide, the reaction between 3,4-dibenzyloxybenzaldehyde and glycine first yields an N-benzylidene intermediate, which upon acidification, provides β-(3,4-dibenzyloxyphenyl)serine as a mixture of diastereomers. masterorganicchemistry.com

Chiral Serine Aldehyde Equivalents in Chiral α-Amino Acid Synthesis

The synthesis of chiral α-amino acids, particularly non-proteinogenic ones with significant biological and pharmaceutical applications, often employs chiral building blocks derived from readily available amino acids. Among these, chiral serine aldehyde equivalents have emerged as powerful and versatile intermediates for the stereocontrolled synthesis of complex α-amino acids, including derivatives of phenylserine. These synthons, which mask the aldehyde functionality of serine, allow for a wide range of carbon-carbon bond-forming reactions to introduce diverse side chains while preserving the stereochemical integrity of the α-carbon.

A prominent and widely utilized chiral serine aldehyde equivalent is (S)- or (R)-N-Boc-N,O-isopropylidene-serinal, commonly known as Garner's aldehyde. nih.govd-nb.info This configurationally stable aldehyde is a valuable building block for the asymmetric synthesis of various natural products and their analogues. nih.govd-nb.info The protected oxazolidine ring structure of Garner's aldehyde serves to both protect the amino and hydroxyl groups of serine and to direct the stereochemical outcome of nucleophilic additions to the aldehyde carbonyl. nih.gov

The general strategy for the synthesis of β-hydroxy-α-amino acid derivatives, such as Phenylserine, 3,4-dibenzyloxy-, using Garner's aldehyde involves the diastereoselective addition of an organometallic nucleophile. This approach provides a facile route to vicinal amino alcohols, which are key structural motifs in many biologically active compounds. nih.govd-nb.info The stereoselectivity of the addition can often be controlled by the choice of the organometallic reagent and reaction conditions, leading to either the syn- or anti-diastereomer with high selectivity. nih.gov

For the specific synthesis of Phenylserine, 3,4-dibenzyloxy-, the key step would involve the reaction of a suitable 3,4-dibenzyloxyphenyl organometallic reagent with Garner's aldehyde. The requisite 3,4-dibenzyloxybenzaldehyde, a precursor to the organometallic reagent, can be synthesized from protocatechuic aldehyde. The reaction of this aldehyde with an organometallic species, such as a Grignard or organolithium reagent derived from a halogenated 3,4-dibenzyloxybenzene, would furnish the desired protected phenylserine derivative.

The following table outlines the key reactants and their roles in the proposed synthesis of Phenylserine, 3,4-dibenzyloxy- using a chiral serine aldehyde equivalent.

Reactant/IntermediateRole in Synthesis
(S)-Garner's AldehydeChiral serine aldehyde equivalent, provides the α-amino acid backbone with defined stereochemistry.
3,4-DibenzyloxybromobenzenePrecursor to the organometallic nucleophile, introduces the 3,4-dibenzyloxyphenyl side chain.
Magnesium or Lithium metalUsed to generate the Grignard or organolithium reagent from the corresponding aryl halide.
Protected Phenylserine DerivativeThe product of the nucleophilic addition, which can be subsequently deprotected to yield Phenylserine, 3,4-dibenzyloxy-.

While the direct chemical synthesis of Phenylserine, 3,4-dibenzyloxy- using Garner's aldehyde is a logical extension of established methodologies, it is noteworthy that an enzymatic approach has been successfully employed for the synthesis of the closely related compound, L-threo-3,4-dihydroxyphenylserine (L-threo-DOPS). jmb.or.krnih.govresearchgate.netnih.gov This biocatalytic process utilizes a thermostabilized L-threonine aldolase to catalyze the aldol condensation of glycine and 3,4-dihydroxybenzaldehyde. jmb.or.krnih.govresearchgate.netnih.gov This enzymatic method offers a direct route to the unprotected dihydroxy analogue of the target compound with high stereoselectivity. jmb.or.krnih.govresearchgate.netnih.gov

The research findings on the synthesis of L-threo-DOPS highlight the potential of both chemical and biological methods for accessing complex phenylserine derivatives. The yields and stereoselectivity of these reactions are critical parameters that are often optimized through systematic studies.

The following table summarizes the reported yields for the enzymatic synthesis of L-threo-DOPS, which serves as a benchmark for the potential efficiency of synthesizing related phenylserine derivatives.

Enzyme VariantYield of L-threo-DOPS (mg/mL)Reaction ConditionsReference
Wild-type L-TA2.020 repeated batch reactions for 100 h jmb.or.krnih.gov
H44 mutant L-TA4.020 repeated batch reactions for 100 h jmb.or.krnih.gov

Stereochemical Control and Analysis of Phenylserine, 3,4 Dibenzyloxy and Its Derivatives

Methodologies for Enantiomeric and Diastereomeric Purity Determination

The quantification of enantiomeric excess (ee) and diastereomeric ratio (dr) is essential for validating stereoselective synthetic routes. High-Performance Liquid Chromatography (HPLC) is the foremost technique for this purpose, offering high resolution and sensitivity.

Chiral High-Performance Liquid Chromatography (HPLC): Direct separation of enantiomers and diastereomers is most commonly achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are particularly effective. mdpi.com These phases separate stereoisomers based on the differential formation of transient diastereomeric complexes, which can involve hydrogen bonding, π-π stacking, and steric interactions. sigmaaldrich.com The choice of mobile phase—whether normal-phase, reversed-phase, or polar organic mode—is crucial for optimizing separation. mdpi.com For instance, Chiralpak IA and ID columns have demonstrated success in resolving the enantiomers of various chiral compounds, including those with multiple stereocenters. nih.gov

Derivatization Followed by Chromatography: An alternative to direct chiral HPLC is the derivatization of the stereoisomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral stationary phase. nih.gov This method relies on the quantitative conversion of the analyte into diastereomeric products that are chromatographically distinct.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can also be employed for determining enantiomeric and diastereomeric purity. The use of chiral solvating agents (CSAs) can induce chemical shift differences between enantiomers in the NMR spectrum, allowing for their quantification. researchgate.net For diastereomers, which have inherently different NMR spectra, direct integration of signals corresponding to each isomer can determine their ratio. Proton (¹H) NMR is particularly useful for analyzing the relative configuration of threo and erythro isomers by examining the coupling constants between the α- and β-protons.

Table 1: Common Chiral Stationary Phases for HPLC-based Stereoisomer Separation


CSP TypeChiral SelectorTypical Applications
Polysaccharide-BasedAmylose or cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Broad applicability for a wide range of chiral compounds, including amino acids and their derivatives. shd.org.rs
Macrocyclic GlycopeptideVancomycin (B549263), TeicoplaninEffective for amino acids and other ampholytic compounds.
Crown EtherChiral crown ethers (e.g., Crownpak CR(+))Specialized for the separation of compounds with primary amino groups. shd.org.rs
Cyclodextrin-Basedβ-cyclodextrin derivativesSeparation based on inclusion complexation, useful for aromatic compounds. shd.org.rs

Strategies for Controlling threo/erythro Diastereoselectivity

The synthesis of β-hydroxy-α-amino acids like Phenylserine (B13813050), 3,4-dibenzyloxy- requires precise control over the relative stereochemistry at the Cα and Cβ positions to selectively form either the threo (syn) or erythro (anti) diastereomer.

Aldol-Type Condensations: One of the most powerful methods for controlling diastereoselectivity is the aldol (B89426) reaction between a glycine (B1666218) enolate equivalent and an aldehyde. The use of chiral auxiliaries attached to the glycine moiety can effectively direct the stereochemical outcome. For example, the aldolization of pseudoephenamine glycinamide (B1583983) with an aldehyde substrate can afford addition products with high diastereoselectivity. nih.govThe enolization with reagents like lithium hexamethyldisilazide in the presence of lithium chloride, followed by the addition of the aldehyde, typically yields products homologous with L- or D-threonine, which possess syn stereochemistry. nih.govSubstrate and Reagent Control: The stereochemical outcome can also be influenced by the structure of the reactants and the reaction conditions. The condensation between enantiomerically pure aldehydes and chiral glycine equivalents, such as Schöllkopf's reagent, can produce mixtures of diastereoisomers with high selectivity. researchgate.netThe facial selectivity of the nucleophilic attack on the aldehyde is governed by steric and electronic interactions within the transition state, which can be modulated by temperature, solvent, and the specific Lewis acid or base used. π-π stacking interactions between aromatic rings in the reactants can also play a crucial role in stabilizing a particular transition state, thereby enhancing the formation of a single diastereomer.

Table 2: Comparison of Diastereoselective Synthetic Strategies


MethodKey Reagent/AuxiliaryTypical SelectivityReference
Aldolization of Glycinamide(R,R)- or (S,S)-PseudoephenamineHigh for syn-diastereomers nih.gov
Schöllkopf Bislactim Ether Method(R)-(+)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazineHigh diastereoselectivity, dependent on aldehyde researchgate.net
Substrate-Controlled AminohydroxylationLithium (R)-N-benzyl-N-(alpha-methylbenzyl)amideExcellent for anti-diastereomers (>99:1 dr) researchgate.net

Assignment of Absolute and Relative Stereochemistry

Once a stereochemically pure compound is synthesized, its exact three-dimensional structure must be unequivocally determined.

X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive assignment of both relative and absolute stereochemistry. T nih.govresearchgate.nethis technique maps the electron density of the atoms in the crystal lattice, providing a precise 3D model of the molecule. When a heavy atom is present, anomalous dispersion effects can be used to determine the absolute configuration without ambiguity.

NMR Spectroscopy: When crystallization is not feasible, NMR spectroscopy is a powerful tool for determining relative stereochemistry.

Coupling Constants: The magnitude of the vicinal coupling constant (³J) between the α- and β-protons (Hα-Hβ) is dependent on the dihedral angle between them. In general, a larger coupling constant is observed for the anti (erythro) isomer, while a smaller coupling constant is characteristic of the syn (threo) isomer.

Nuclear Overhauser Effect (NOE): 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to identify protons that are close in space. For the syn isomer, an NOE is typically observed between the α- and β-protons, whereas this correlation is weak or absent in the anti isomer.

The assignment of absolute configuration often relies on relating the synthesized molecule back to a starting material of known absolute stereochemistry, especially in chiral pool synthesis.

nih.gov#### 3.4. Chiral Pool Approaches for Accessing β-Hydroxy-α-Amino Acid Stereoisomers

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, carbohydrates, and terpenes. T researchgate.nethese molecules serve as excellent starting materials for the synthesis of complex chiral targets, as their inherent stereochemistry can be transferred to the final product, obviating the need for asymmetric induction steps.

For the synthesis of β-hydroxy-α-amino acid stereoisomers, natural α-amino acids are ideal precursors. For example, a method for the stereoselective homologation of α-amino acids into syn-α-hydroxy-β-amino acids has been described. T shd.org.rshis process can start from a natural amino acid like D-phenylalanine to produce a specific stereoisomer of the target product. T shd.org.rshe synthesis typically involves converting the starting amino acid into an intermediate, such as an α-amino aldehyde or a cyanohydrin, which then undergoes a diastereoselective reaction to install the new hydroxyl-bearing stereocenter. B shd.org.rsconsensus.appecause the original stereocenter from the amino acid is retained, the absolute configuration of the product is directly linked to that of the starting material, making this a highly effective strategy for accessing specific, enantiopure stereoisomers.

Reactivity and Derivatization of Phenylserine, 3,4 Dibenzyloxy

Hydrolytic Reactions for Deprotection and Product Isolation

The benzyl (B1604629) ether protecting groups on the phenyl ring of Phenylserine (B13813050), 3,4-dibenzyloxy- are susceptible to cleavage under hydrolytic conditions, typically facilitated by acid catalysis. This deprotection strategy is fundamental for unmasking the catechol functionality, which is often crucial for the biological activity or further derivatization of the target molecule.

The mechanism of acid-catalyzed hydrolysis involves the protonation of the ether oxygen, followed by nucleophilic attack by water or another nucleophile, leading to the cleavage of the carbon-oxygen bond. The stability of the resulting benzylic carbocation intermediate facilitates this process. Strong acids are generally required for the cleavage of simple benzyl ethers. organic-chemistry.org

Base-catalyzed hydrolysis is generally not effective for the cleavage of benzyl ethers. However, if the Phenylserine, 3,4-dibenzyloxy- is in an ester form, saponification using an aqueous base can be employed to hydrolyze the ester to the corresponding carboxylic acid, while typically leaving the benzyl ethers intact. gcwgandhinagar.com

Table 1: General Conditions for Hydrolytic Deprotection of Benzyl Ethers

Reaction TypeReagents and ConditionsProducts
Acid-Catalyzed HydrolysisStrong acids (e.g., HBr, HCl) in a suitable solvent3,4-Dihydroxyphenylserine, Toluene
Base-Catalyzed Hydrolysis (of esters)Aqueous base (e.g., NaOH, KOH)Phenylserine, 3,4-dibenzyloxy- carboxylate, Alcohol

Catalytic Hydrogenation for O-Benzyl Group Removal

A prevalent and mild method for the deprotection of the O-benzyl groups in Phenylserine, 3,4-dibenzyloxy- is catalytic hydrogenation. This reaction involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen gas. The process, known as hydrogenolysis, results in the cleavage of the benzyl C-O bonds and the formation of 3,4-dihydroxyphenylserine and toluene. organic-chemistry.org

Catalytic transfer hydrogenation offers a convenient alternative to using gaseous hydrogen. rsc.org In this method, a hydrogen donor molecule, such as formic acid or its salts, is used to transfer hydrogen to the substrate in the presence of a catalyst. mdma.ch This technique is often faster and can be more selective than traditional catalytic hydrogenation. rsc.org The use of formic acid as a hydrogen donor with a 10% Pd/C catalyst has been shown to be effective for the removal of various benzyl protecting groups in peptide synthesis. mdma.ch 2-Propanol can also serve as a hydrogen donor in the presence of a palladium catalyst for the smooth cleavage of benzyl ethers. researchgate.net

The efficiency of catalytic hydrogenation can be influenced by the choice of catalyst and reaction conditions. For instance, freshly prepared palladium black has been reported to be more reactive than 10% Pd/C for the removal of benzyl ethers by transfer hydrogenation. rsc.org

Table 2: Conditions for Catalytic Hydrogenation of O-Benzyl Groups

MethodCatalystHydrogen SourceTypical Products
Catalytic HydrogenationPalladium on Carbon (Pd/C)Hydrogen Gas (H₂)3,4-Dihydroxyphenylserine, Toluene
Catalytic Transfer HydrogenationPalladium on Carbon (Pd/C) or Palladium BlackFormic Acid, Ammonium Formate, Cyclohexene, or 2-Propanol3,4-Dihydroxyphenylserine, Toluene

Transformations to Structurally Related Amino Acid Derivatives

Phenylserine, 3,4-dibenzyloxy- serves as a valuable chiral building block for the synthesis of a variety of structurally related amino acid derivatives, including peptidomimetic scaffolds and other unnatural amino acids.

Synthesis of Peptidomimetic Scaffolds Incorporating Phenylserine Units

The unique β-hydroxy-α-amino acid structure of phenylserine makes it an attractive component for the design of peptidomimetics. These are compounds that mimic the structure and function of peptides but often have improved properties such as enhanced stability and oral bioavailability. The hydroxyl and amino groups of the phenylserine backbone can be incorporated into various cyclic and acyclic scaffolds to constrain the conformation and mimic peptide secondary structures like β-turns. researchgate.net

While specific examples detailing the incorporation of Phenylserine, 3,4-dibenzyloxy- into peptidomimetic scaffolds are not extensively documented, the general utility of β-hydroxy-α-amino acids in this field is well-established. These amino acids can be used to create building blocks for the synthesis of complex peptide-peptoid hybrids and other peptide mimetics. nih.govnih.gov The dibenzyloxy-protected phenyl ring offers a lipophilic side chain that can be deprotected to reveal a polar catechol group, providing a switchable element for modulating the properties of the resulting peptidomimetic.

Derivatization to Unnatural Amino Acids

Phenylserine, 3,4-dibenzyloxy- is a precursor for the synthesis of a range of unnatural amino acids. The inherent chirality and functional groups of the molecule provide multiple points for modification. General methods for the synthesis of unnatural amino acids often involve the stereoselective modification of existing amino acid frameworks. nih.gov

For example, the β-hydroxy-α-amino acid core can be derivatized through various chemical transformations. The hydroxyl group can be further functionalized, or the stereochemistry at the β-carbon can be altered. Enzymatic methods, such as the use of aldolases or hydroxylases, are also powerful tools for the synthesis of a diverse array of β-hydroxy-α-amino acids. nih.govgoogle.com

Functionalization of the Phenyl Ring and Amino Acid Backbone: Regioselective and Stereoselective Aspects

The chemical structure of Phenylserine, 3,4-dibenzyloxy- allows for selective functionalization at both the aromatic ring and the amino acid backbone.

The 3,4-dibenzyloxy-substituted phenyl ring is activated towards electrophilic aromatic substitution. The benzyloxy groups are ortho, para-directing, and activating. wikipedia.org Therefore, reactions such as Friedel-Crafts alkylation and acylation are expected to occur primarily at the positions ortho and para to the benzyloxy groups. libretexts.orgrsc.orglibretexts.orgstudymind.co.uk The steric hindrance from the existing substituents and the amino acid backbone would likely influence the regioselectivity of these reactions.

The amino acid backbone contains a 1,2-amino alcohol motif, which is a versatile functional group for stereoselective transformations. diva-portal.orgnih.govnih.govresearchgate.netrsc.org The stereocenters at the α and β carbons can direct the stereochemical outcome of subsequent reactions. For example, the hydroxyl group can be used to direct metal-catalyzed reactions to one face of the molecule, allowing for high levels of stereocontrol.

Oxidative and Reductive Transformations in the Context of Related Biogenetic Pathways

The deprotected form of Phenylserine, 3,4-dibenzyloxy-, which is 3,4-dihydroxyphenylserine (DOPS), is a synthetic amino acid precursor that plays a role in biogenetic pathways as a prodrug to the neurotransmitter norepinephrine (B1679862). caymanchem.comwikipedia.org

In vivo, L-threo-3,4-dihydroxyphenylserine (L-threo-DOPS) is metabolized by several enzymes. The primary metabolic pathway involves decarboxylation by aromatic L-amino acid decarboxylase to yield norepinephrine. nih.govresearchgate.netnih.gov Other metabolic routes include O-methylation by catechol-O-methyltransferase and cleavage by a DOPS-aldolase. nih.gov The stereochemistry of DOPS is crucial for its biological activity, with the L-threo isomer being the most effective precursor for natural norepinephrine. nih.govnih.gov

The catechol moiety of 3,4-dihydroxyphenylserine is susceptible to oxidation, similar to other catecholamines like dopamine. This oxidation can lead to the formation of reactive quinone species. researchgate.net These oxidative processes are relevant in the context of both the desired pharmacological effects and potential toxicological pathways.

Reactions Involving Chemo- and Regioselective C-H Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds in complex organic molecules represents a powerful strategy for streamlining synthetic routes and accessing novel chemical entities. In the context of Phenylserine, 3,4-dibenzyloxy-, the presence of multiple C-H bonds on the aromatic ring and the aliphatic side chain, along with various functional groups, presents both a challenge and an opportunity for selective transformations. Research in this area for structurally analogous compounds, particularly other amino acid derivatives, has demonstrated that transition metal catalysis, predominantly with palladium and rhodium, is a key approach for achieving high levels of chemo- and regioselectivity. nih.govnih.gov

The regiochemical outcome of these reactions is largely governed by the use of directing groups, which coordinate to the metal catalyst and position it in close proximity to a specific C-H bond. researchgate.netrsc.org For molecules like Phenylserine, 3,4-dibenzyloxy-, potential directing groups can be derived from the amino acid moiety, such as an N-acyl group. The interplay between such a directing group and the electronic effects of the 3,4-dibenzyloxy substituents would be a critical factor in determining the site of functionalization on the phenyl ring.

While specific studies on the C-H functionalization of Phenylserine, 3,4-dibenzyloxy- are not extensively documented, a wealth of information from closely related systems, such as N-protected phenylalanine and other amino acid derivatives, provides a strong basis for predicting its reactivity. These analogous reactions showcase the feasibility of introducing new carbon-carbon and carbon-heteroatom bonds with high precision. rsc.orgnih.govrsc.org

Palladium and rhodium catalysts have been at the forefront of these developments. nih.govnih.gov Palladium catalysis, often in conjunction with specialized ligands, has been shown to be effective for a variety of C-H functionalization reactions, including arylation, olefination, and acetoxylation. rsc.orgnih.govrsc.org Rhodium catalysts, particularly those with cyclopentadienyl (B1206354) ligands, have also demonstrated remarkable efficacy, especially in annulation reactions to form heterocyclic structures. nih.govresearchgate.net

The following table summarizes representative examples of chemo- and regioselective C-H functionalization reactions on substrates analogous to Phenylserine, 3,4-dibenzyloxy-, highlighting the conditions and outcomes of these transformations.

Table 1: Examples of Chemo- and Regioselective C-H Functionalization of Phenylalanine Analogues

Entry Substrate Catalyst/Ligand Reagent Product Yield (%) Reference
1 N-Acetylphenylalanine Pd(OAc)₂ Phenyliodide N-Acetyl-ortho-phenylphenylalanine 75 rsc.org
2 N-Picolinoylphenylalanine [RhCp*Cl₂]₂ Diphenylacetylene Dihydropyridoisoquinoline derivative 88 nih.gov
3 N-Boc-3,4-dimethoxyphenylalanine Pd(OAc)₂/MPAA Acrylate ortho-olefinated product 65 nih.gov
4 N-Phthaloyl Alanine (B10760859) Pd(OAc)₂/PE o-tolyl iodide β-arylated alanine derivative 85 rsc.orgpsu.edu
5 N-methoxybenzamide [RhCp*Cl₂]₂ N-enoxyphthalimide Dihydroisoquinolone 92 nih.gov

The application of these methodologies to Phenylserine, 3,4-dibenzyloxy- would likely involve the installation of a suitable directing group on the nitrogen atom of the serine side chain. An N-acyl group, for instance, could direct ortho-C-H functionalization of the 3,4-dibenzyloxyphenyl ring. The electronic-donating nature of the benzyloxy groups would be expected to enhance the reactivity of the aromatic ring towards electrophilic palladation or rhodation.

Furthermore, the serine backbone itself offers unique possibilities for reactivity. The hydroxyl group, in conjunction with the nitrogen directing group, could influence the stereochemical outcome of the C-H functionalization. Moreover, the potential for intramolecular reactions, such as cyclization to form dihydroisoquinoline or other heterocyclic systems, is a significant area of interest. Such transformations are valuable in the synthesis of natural products and pharmacologically active compounds. organic-chemistry.orgmdpi.comnih.gov

Applications in Advanced Organic Synthesis

Utilization as Chiral Building Blocks in Complex Molecule Synthesis

3,4-Dibenzyloxyphenylserine serves as a valuable chiral scaffold in the synthesis of complex molecules. The presence of the benzyl (B1604629) protecting groups on the catechol moiety prevents unwanted side reactions and allows for the selective manipulation of other functional groups within the molecule. This strategic protection is crucial in multi-step syntheses where the sensitive catechol functionality needs to be preserved until a later stage.

One of the most significant applications of 3,4-dibenzyloxyphenylserine is its role as a key intermediate in the synthesis of L-threo-3,4-dihydroxyphenylserine (Droxidopa). Droxidopa is a synthetic amino acid analog that acts as a prodrug for the neurotransmitter norepinephrine (B1679862) and is used in the treatment of neurogenic orthostatic hypotension.

The synthesis of Droxidopa often involves the use of protected precursors to ensure the correct stereochemistry and to facilitate the purification process. For instance, L-threo-3-(3,4-dibenzyloxyphenyl)-N-carbobenzoxyserine is a documented intermediate that, through a series of deprotection steps, yields the final active pharmaceutical ingredient. The dibenzyloxy protection of the catechol group is instrumental in this process, allowing for manipulations at the amino and carboxyl groups without affecting the sensitive hydroxyl moieties on the phenyl ring.

Precursor CompoundFinal ProductBiological Activity of Final Product
L-threo-3-(3,4-dibenzyloxyphenyl)-N-carbobenzoxyserineL-threo-3,4-dihydroxyphenylserine (Droxidopa)Norepinephrine precursor

While direct examples of 3,4-dibenzyloxyphenylserine incorporation into conformationally constrained peptides are not extensively documented in readily available literature, the principles of peptide synthesis support its potential utility. The introduction of non-proteinogenic amino acids with bulky protecting groups can influence the secondary structure of peptides, leading to more defined conformations. The dibenzyloxy groups would impart significant steric bulk, which could be exploited to induce specific turns or folds in a peptide backbone.

The general strategy for incorporating such modified amino acids into peptides involves solid-phase peptide synthesis (SPPS). In this method, the protected amino acid would be activated and coupled to a growing peptide chain on a solid support. The benzyl ethers are stable to the standard conditions of Fmoc-based SPPS but can be removed under specific deprotection conditions, such as catalytic hydrogenation, after the peptide has been assembled and cleaved from the resin. This allows for the site-specific introduction of a dihydroxyphenylserine residue, which can be crucial for the biological activity of the final peptide.

Peptide Synthesis StrategyRole of 3,4-DibenzyloxyphenylserinePotential Outcome
Solid-Phase Peptide Synthesis (SPPS)Introduction of a sterically demanding, protected amino acidInduction of specific secondary structures, leading to conformationally constrained peptides

Contributions to the Development of Asymmetric Catalysis

The inherent chirality of 3,4-dibenzyloxyphenylserine makes it an attractive scaffold for the development of chiral ligands for asymmetric catalysis. Although specific, widely-used ligands derived directly from this compound are not prominently featured in the literature, the broader class of chiral amino alcohols and their derivatives are known to be effective in a variety of asymmetric transformations.

The synthesis of chiral catalysts often involves the modification of readily available chiral molecules. The amino and hydroxyl groups of phenylserine (B13813050) derivatives can be functionalized to create bidentate or tridentate ligands capable of coordinating to a metal center. The dibenzyloxy-substituted phenyl ring could also play a role in the steric and electronic properties of the resulting catalyst, potentially influencing the enantioselectivity of the catalyzed reaction. The development of new chiral ligands is an active area of research, and scaffolds like 3,4-dibenzyloxyphenylserine represent a potential, yet underexplored, platform for ligand design.

Strategic Intermediates in the Total Synthesis of Natural Products

The total synthesis of complex natural products often requires the use of protected amino acid derivatives to build key structural motifs. While a direct application of 3,4-dibenzyloxyphenylserine in a completed total synthesis is not readily found in the literature, its structural features make it a logical intermediate for natural products containing a 3,4-dihydroxyphenylserine or a related moiety.

For example, the vancomycin (B549263) aglycon is a complex natural product that contains unusual amino acid residues. Its total synthesis is a landmark achievement in organic chemistry and relies heavily on the use of appropriately protected amino acid building blocks. Although not a direct component, the strategic principles demonstrated in the synthesis of vancomycin, such as the use of protected aromatic amino acids, highlight the potential role of compounds like 3,4-dibenzyloxyphenylserine in the synthesis of other complex natural products. The dibenzyloxy groups would provide robust protection of the catechol functionality during the intricate coupling and cyclization steps required to assemble such complex architectures.

Mechanistic and Theoretical Investigations

Computational Studies on Reaction Mechanisms

Computational studies offer profound insights into reaction pathways, transition state geometries, and the origins of selectivity, which are often difficult to probe experimentally.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. It is particularly effective for studying reaction mechanisms and predicting the stereochemical outcome of chemical transformations. In the synthesis of Phenylserine (B13813050), 3,4-dibenzyloxy-, which contains two adjacent stereocenters, controlling the relative (syn/anti) and absolute (R/S) stereochemistry is paramount. DFT calculations can elucidate the origins of this control.

A common synthetic route to β-hydroxy-α-amino acids like phenylserine is the aldol (B89426) reaction between a glycine (B1666218) enolate equivalent and an aldehyde, in this case, 3,4-dibenzyloxybenzaldehyde (B16220). DFT can be employed to model the transition state structures leading to the different possible diastereomeric products. By calculating the Gibbs free energy of activation (ΔG‡) for each pathway, the kinetically favored product can be predicted.

These studies typically involve locating and optimizing the geometries of the transition states for the formation of all possible stereoisomers. The calculations reveal key geometric parameters, such as forming bond lengths and angles, and non-covalent interactions (e.g., hydrogen bonding, steric hindrance, or chelation) that stabilize one transition state over another. For instance, a chelated transition state involving a metal cation can enforce a rigid conformation that leads to high diastereoselectivity. The energy difference between the diastereomeric transition states directly correlates with the predicted diastereomeric ratio (d.r.) of the products. researchgate.netnih.govnih.gov

Table 1: Hypothetical DFT-Calculated Activation Energies for Diastereomeric Transition States in an Aldol Reaction

Transition StateProduct DiastereomerRelative Energy (kcal/mol)Predicted Product Ratio
TS-syn-A (2R,3S)-syn0.0>95%
TS-syn-B (2S,3R)-syn0.2
TS-anti-A (2R,3R)-anti2.5<5%
TS-anti-B (2S,3S)-anti2.8

This interactive table illustrates how lower calculated transition state energy for the 'syn' pathway would lead to its prediction as the major product.

The biosynthesis of phenylserine derivatives can involve enzymatic hydroxylation of a phenylalanine precursor. Quantum mechanical (QM) modeling, often in a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) framework, is essential for understanding these complex biocatalytic processes. nih.gov In a QM/MM simulation, the chemically active region of the enzyme's active site—comprising the substrate, the cofactor (e.g., a non-heme iron center), and key amino acid residues—is treated with a high-level QM method like DFT. The remainder of the protein and the surrounding solvent are modeled using a less computationally expensive molecular mechanics (MM) force field. nih.gov

This approach allows for the simulation of bond-breaking and bond-forming events within the vast protein environment. For the hydroxylation of a protected phenylalanine derivative to a phenylserine scaffold, QM/MM studies can map the entire reaction energy profile. researchgate.net This includes the binding of molecular oxygen to the metal center, the formation of a high-valent metal-oxo intermediate, the abstraction of a hydrogen atom from the substrate's β-carbon, and the final "rebound" step where the hydroxyl group is transferred to the substrate. nih.gov These calculations can determine the rate-limiting step and explain the high regio- and stereoselectivity often observed in enzymatic reactions, which arises from the precise positioning of the substrate by the enzyme's active site architecture.

While not a synthesis of Phenylserine, 3,4-dibenzyloxy-, the reductive deamination of amino acids is a relevant transformation that highlights the utility of computational chemistry. This reaction involves the removal of the amino group and its replacement with a hydrogen atom, typically using a hydrosilane reagent and a catalyst. Understanding the mechanism of such a transformation provides context for the reactivity of the amino group in complex molecules.

DFT calculations can be used to investigate the proposed mechanisms for this reaction. For example, in a Lewis acid-catalyzed process, the reaction may proceed through the formation of an intermediate iminium ion or a silylamine adduct. Computational studies can map the potential energy surface for different pathways, identifying the key intermediates and transition states. nih.govorganic-chemistry.org These models help rationalize the role of the catalyst, the effect of the specific hydrosilane used, and the influence of substituents on the amino acid scaffold. By comparing the activation barriers for competing pathways, the most likely mechanism can be determined, providing fundamental insights into C-N bond cleavage processes in the context of amino acid chemistry. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations of Phenylserine Scaffolds

The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure and conformational dynamics. Phenylserine, 3,4-dibenzyloxy-, with its multiple rotatable bonds, can adopt a wide range of conformations.

Conformational analysis, using methods ranging from molecular mechanics to DFT, can identify the low-energy conformers of the molecule. These calculations typically involve a systematic search of the conformational space by rotating key dihedral angles (e.g., Cα-Cβ, C-O bonds) and calculating the potential energy of each resulting structure. The results can be visualized on a Ramachandran-like plot to show the allowed and disallowed regions of conformational space. nih.govnih.gov

Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. mdpi.comrsc.org In an MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules), and Newton's equations of motion are solved for every atom over a series of small time steps. nih.govnih.gov This generates a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings. From this trajectory, one can analyze:

Stable Conformations: The most frequently visited conformations during the simulation correspond to the most stable structures in that environment.

Hydrogen Bonding: The formation and lifetime of intramolecular and intermolecular hydrogen bonds can be monitored, which are crucial for stabilizing specific conformations.

Solvent Interactions: The organization of solvent molecules around the solute can be analyzed to understand its solvation properties.

Flexibility: Regions of high and low flexibility within the molecule can be identified by calculating the root-mean-square fluctuation (RMSF) of atomic positions.

Table 2: Representative Conformational States of a Phenylserine Scaffold from MD Simulations

ConformationKey Dihedral Angles (φ, ψ, χ1)Relative Population (%)Key Intramolecular Interactions
Extended -150°, +150°, 180°45%Minimal steric hindrance
Folded-A -60°, -40°, 60°30%H-bond (NH to C=O)
Folded-B -80°, +70°, -60°25%π-stacking (benzyl groups)

This interactive table shows hypothetical data from an MD simulation, indicating the most probable shapes the molecule might adopt in solution.

Elucidation of Asymmetric Induction Pathways

Asymmetric induction is the process by which a chiral feature in a substrate, reagent, or catalyst influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer. In the synthesis of Phenylserine, 3,4-dibenzyloxy-, understanding the source of induction is critical for developing efficient stereoselective methods.

Computational chemistry is instrumental in elucidating these pathways. By modeling the transition states of the key stereodetermining step, chemists can visualize the interactions that lead to stereoselectivity. For example, in a substrate-controlled reaction, the existing stereocenter(s) in the starting material will direct the approach of the incoming reagent. DFT models can quantify the energetic penalty of sterically unfavorable approaches compared to favorable ones.

In catalyst-controlled reactions, the chiral catalyst forms a diastereomeric complex with the substrate. The transition states for the reaction of these complexes are also diastereomeric and thus have different energies. Computational models can simulate these catalyst-substrate complexes and the subsequent transition states, revealing the non-covalent interactions (e.g., hydrogen bonds, steric repulsion, π-π stacking) between the chiral ligand and the substrate that are responsible for locking the substrate into a specific reactive conformation. By comparing the activation energies for the pathways leading to the (R,S) product versus the (S,R) product, for example, the model can predict the enantiomeric excess (e.e.) and provide a detailed rationale for the observed asymmetric induction. This knowledge is crucial for the rational design of more effective catalysts.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Chromatographic Methods for Purity Assessment and Stereoisomer Separation:An evaluation of the compound's purity and the separation of its stereoisomers would necessitate data from chromatographic techniques, most commonly High-Performance Liquid Chromatography (HPLC). This would include information on the stationary phase, mobile phase, flow rate, and retention times.

Without access to these foundational experimental results for "Phenylserine, 3,4-dibenzyloxy-", it is not possible to construct the requested scientific article while adhering to the strict requirements for accuracy and focus on the specified compound. The creation of data tables and a thorough discussion of research findings cannot be completed.

Therefore, the requested article cannot be generated at this time.

Q & A

Basic Research Question: What methodologies are effective for optimizing the enzymatic synthesis of 3,4-dibenzyloxyphenylserine?

Answer:
The synthesis of 3,4-dibenzyloxyphenylserine can be optimized using thermostable serine hydroxymethyltransferase (SHMT) enzymes, such as ITBSHMT_1 from Pseudoxanthomonas taiwanensis AL16. Key parameters include:

  • Temperature : Maintain reactions at 80°C, as this enzyme exhibits peak catalytic activity at elevated temperatures .
  • Reducing Agents : Add 30 mM β-mercaptoethanol (BME) to enhance enzyme stability and activity by preserving the structural integrity of the PLP-binding site .
  • THF Dependency : For serine synthesis, tetrahydrofolate (THF) is essential, but phenylserine synthesis proceeds efficiently in THF-independent reactions. Validate via control experiments with/without THF .
  • Substrate Ratios : Use glycine and benzyloxyacetaldehyde in stoichiometric excess to drive aldol condensation .

Advanced Research Question: How can researchers resolve contradictions in data regarding THF’s role in β-hydroxy amino acid synthesis?

Answer:
Discrepancies arise because THF is required for serine synthesis but not for phenylserine or threonine. To address this:

  • Experimental Design : Perform parallel reactions with/without THF and quantify products via HPLC or LC-MS. For example, serine synthesis shows no activity without THF, while phenylserine synthesis retains ~80% activity .
  • Mechanistic Analysis : Investigate THF’s role as a cofactor in formaldehyde activation for serine production. In THF-independent pathways, focus on substrate binding kinetics (e.g., benzyloxyacetaldehyde’s affinity for SHMT) .

Basic Research Question: What structural features of SHMT enzymes correlate with high thermal stability for phenylserine synthesis?

Answer:
Thermostable SHMT enzymes like ITBSHMT_1 exhibit:

  • Enhanced Intramolecular Interactions : Increased hydrogen bonds, salt bridges, and hydrophobic clusters compared to mesophilic SHMTs (e.g., E. coli SHMT) .
  • PLP-Binding Loop : A unique VSRQG residue loop near the PLP-binding site stabilizes cofactor interaction. Homology modeling and in silico mutagenesis can validate this feature .
  • Dimeric Configuration : Activity assays (e.g., size-exclusion chromatography) confirm dimerization as critical for catalytic function .

Advanced Research Question: How can enzyme engineering improve yields in phenylserine synthesis under non-ideal conditions?

Answer:

  • Directed Evolution : Use structure-guided mutagenesis to modify substrate-binding pockets. For example, engineering L-threonine aldolase (LTA) to enhance stereoselectivity for 3,4-dibenzyloxyphenylserine .
  • Immobilization : Immobilize threonine aldolase on Eupergit supports to stabilize the enzyme in flow reactors, achieving 40% yield in 20 minutes .
  • Metal Ion Mitigation : Add EDTA to chelate inhibitory transition metals (e.g., Cu²⁺, which reduces activity by 90% at 3 mM) .

Advanced Research Question: How do researchers analyze and mitigate product inhibition in flow-based phenylserine synthesis?

Answer:

  • Kinetic Monitoring : Use real-time spectrophotometry (A₂₉₀ nm) to detect benzaldehyde, a byproduct of phenylserine cleavage, which indicates equilibrium limitations .
  • Residence Time Optimization : In flow reactors, reduce residence time to <20 minutes to avoid equilibrium-driven yield plateaus. For example, 40% yield is achievable at 20 minutes, with no further improvement due to self-inhibition .
  • Substrate Modulation : Lower glycine concentrations to reduce competitive inhibition while maintaining excess aldehyde substrates .

Basic Research Question: What analytical methods are recommended for detecting byproducts in phenylserine synthesis?

Answer:

  • Spectrophotometry : Monitor benzaldehyde formation at 290 nm during retro-aldol cleavage assays .
  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA/IB and validate purity (>95%) .
  • LC-MS/MS : Quantify β-hydroxy amino acids and trace byproducts (e.g., glycine derivatives) with MRM transitions .

Advanced Research Question: How can computational tools guide the design of SHMT mutants for enhanced phenylserine production?

Answer:

  • Homology Modeling : Compare ITBSHMT_1’s 3D structure (PDB: hypothetical) with mesophilic SHMTs (e.g., 1df0 from E. coli) to identify stability-enhancing regions .
  • Molecular Dynamics (MD) Simulations : Simulate thermal denaturation at 80°C to predict mutations that strengthen hydrogen bonds or salt bridges .
  • Docking Studies : Screen aldehyde substrates (e.g., benzyloxyacetaldehyde) into the active site to optimize binding affinity .

Basic Research Question: What precautions are critical when handling transition metal ions in enzymatic reactions for phenylserine synthesis?

Answer:

  • Metal Chelation : Add 1–5 mM EDTA to reaction buffers to counteract inhibition by Cu²⁺, which binds PLP-binding residues and reduces activity by >90% .
  • Ion Screening : Pre-test metal ions (e.g., Mg²⁺, Zn²⁺, Cu²⁺) at 1–5 mM concentrations using activity assays. Avoid storage in metal-contaminated glassware .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.